Cas no 2229397-28-6 (4-(1-ethynylcyclopropyl)-1-methylpiperidine)

4-(1-ethynylcyclopropyl)-1-methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(1-ethynylcyclopropyl)-1-methylpiperidine
- 2229397-28-6
- EN300-1766554
-
- インチ: 1S/C11H17N/c1-3-11(6-7-11)10-4-8-12(2)9-5-10/h1,10H,4-9H2,2H3
- InChIKey: VSSQZJRCJOBIBQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCC(CC1)C1(C#C)CC1
計算された属性
- せいみつぶんしりょう: 163.136099547g/mol
- どういたいしつりょう: 163.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 3.2Ų
4-(1-ethynylcyclopropyl)-1-methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766554-0.25g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 0.25g |
$1366.0 | 2023-09-20 | ||
Enamine | EN300-1766554-10.0g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 10g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1766554-5g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 5g |
$4309.0 | 2023-09-20 | ||
Enamine | EN300-1766554-10g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 10g |
$6390.0 | 2023-09-20 | ||
Enamine | EN300-1766554-1g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 1g |
$1485.0 | 2023-09-20 | ||
Enamine | EN300-1766554-0.05g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1766554-0.5g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1766554-1.0g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 1g |
$1485.0 | 2023-06-03 | ||
Enamine | EN300-1766554-0.1g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1766554-5.0g |
4-(1-ethynylcyclopropyl)-1-methylpiperidine |
2229397-28-6 | 5g |
$4309.0 | 2023-06-03 |
4-(1-ethynylcyclopropyl)-1-methylpiperidine 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
4-(1-ethynylcyclopropyl)-1-methylpiperidineに関する追加情報
Exploring the Chemistry and Applications of 4-(1-ethynylcyclopropyl)-1-methylpiperidine (CAS No. 2229397-28-6)
The compound 4-(1-ethynylcyclopropyl)-1-methylpiperidine (CAS No. 2229397-28-6) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and material science. Its distinctive combination of a piperidine ring, a cyclopropyl group, and an ethynyl moiety makes it a versatile building block for various applications. Researchers are particularly intrigued by its potential role in drug discovery, where its rigid framework could enhance binding affinity and selectivity.
One of the most searched questions in the context of 4-(1-ethynylcyclopropyl)-1-methylpiperidine revolves around its synthesis and reactivity. The ethynylcyclopropyl group is known for its ability to participate in click chemistry reactions, a hot topic in modern organic synthesis. This property aligns with the growing demand for efficient, modular approaches to drug development, as highlighted by the popularity of terms like "click chemistry in drug design" and "piperidine derivatives in pharmaceuticals" in academic and industrial searches.
From a material science perspective, the incorporation of 4-(1-ethynylcyclopropyl)-1-methylpiperidine into polymers or small-molecule frameworks could lead to advanced materials with tailored properties. The cyclopropyl ring's strain energy and the ethynyl group's linearity offer unique opportunities for designing high-performance materials. This aligns with trending searches such as "cyclopropyl-containing materials" and "piperidine-based functional molecules," reflecting the broader scientific community's interest in structurally innovative compounds.
The pharmacological potential of 4-(1-ethynylcyclopropyl)-1-methylpiperidine is another area of active exploration. Its piperidine core is a common motif in bioactive molecules, often associated with central nervous system (CNS) activity. While specific applications are still under investigation, the compound's structural features suggest possible interactions with neurotransmitter receptors or enzymes. This has led to increased searches for "piperidine CNS drugs" and "ethynyl group in medicinal chemistry," indicating a strong interest in its therapeutic potential.
In the realm of chemical biology, 4-(1-ethynylcyclopropyl)-1-methylpiperidine could serve as a valuable probe or linker due to its ethynyl functionality. The ability to conjugate this molecule with other entities via copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it relevant to current research trends like "bioorthogonal chemistry" and "molecular probes for imaging." Its cyclopropyl group may also contribute to metabolic stability, a key consideration in probe design.
Environmental and computational chemists are showing growing interest in compounds like 4-(1-ethynylcyclopropyl)-1-methylpiperidine as well. The molecule's unique geometry presents interesting challenges for molecular modeling and property prediction, connecting to popular search terms such as "computational analysis of strained rings" and "predicting physicochemical properties." These computational approaches are crucial for accelerating the development of new compounds in sustainable chemistry initiatives.
The commercial availability and scalability of 4-(1-ethynylcyclopropyl)-1-methylpiperidine (CAS No. 2229397-28-6) are frequently queried topics, reflecting the practical considerations of researchers. While specific suppliers vary, the compound's growing importance is evident from search trends like "specialty piperidine compounds" and "custom synthesis of strained molecules." This commercial interest underscores the compound's potential across multiple disciplines.
Looking forward, the scientific community continues to explore novel applications for 4-(1-ethynylcyclopropyl)-1-methylpiperidine. Its combination of a piperidine scaffold with cyclopropyl and ethynyl functionalities creates a molecular platform with diverse possibilities. As research progresses, we anticipate seeing more publications addressing search queries like "innovative uses of ethynylcyclopropyl groups" and "piperidine derivatives in catalysis," further expanding our understanding of this fascinating compound.
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